molecular formula C40H34 B14590974 1,1'-(Octane-1,8-diyl)dipyrene CAS No. 61549-29-9

1,1'-(Octane-1,8-diyl)dipyrene

Cat. No.: B14590974
CAS No.: 61549-29-9
M. Wt: 514.7 g/mol
InChI Key: RYMVTHAFVWTHPF-UHFFFAOYSA-N
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Description

1,1’-(Octane-1,8-diyl)dipyrene is an organic compound characterized by the presence of two pyrene units connected by an octane chain. Pyrene is a polycyclic aromatic hydrocarbon known for its unique optical and electronic properties. The compound’s structure allows it to exhibit interesting chemical and physical behaviors, making it a subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(Octane-1,8-diyl)dipyrene typically involves the coupling of pyrene units with an octane linker. One common method is the reaction of pyrene with 1,8-dibromooctane in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the coupling process .

Industrial Production Methods: While specific industrial production methods for 1,1’-(Octane-1,8-diyl)dipyrene are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1,1’-(Octane-1,8-diyl)dipyrene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the pyrene units to dihydropyrene or tetrahydropyrene derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the pyrene rings.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrenequinone, while substitution reactions can produce halogenated pyrene derivatives.

Scientific Research Applications

1,1’-(Octane-1,8-diyl)dipyrene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1’-(Octane-1,8-diyl)dipyrene involves its interaction with various molecular targets. The compound’s aromatic rings can intercalate with DNA, potentially affecting gene expression and cellular functions. Additionally, its ability to absorb and emit light makes it useful in photophysical studies and applications .

Comparison with Similar Compounds

    1,1’-(1,12-Dodecanediyl)dipyrene: Similar structure but with a longer alkane linker.

    1,1’-(Hexane-1,6-diyl)dipyrene: Similar structure but with a shorter alkane linker.

Uniqueness: 1,1’-(Octane-1,8-diyl)dipyrene is unique due to its specific chain length, which influences its physical properties and reactivity. The octane linker provides a balance between flexibility and rigidity, making it suitable for various applications in materials science and molecular biology .

Properties

CAS No.

61549-29-9

Molecular Formula

C40H34

Molecular Weight

514.7 g/mol

IUPAC Name

1-(8-pyren-1-yloctyl)pyrene

InChI

InChI=1S/C40H34/c1(3-5-9-27-15-17-33-21-19-29-11-7-13-31-23-25-35(27)39(33)37(29)31)2-4-6-10-28-16-18-34-22-20-30-12-8-14-32-24-26-36(28)40(34)38(30)32/h7-8,11-26H,1-6,9-10H2

InChI Key

RYMVTHAFVWTHPF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCCCCCCC5=C6C=CC7=CC=CC8=C7C6=C(C=C8)C=C5

Origin of Product

United States

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